Cas no 1797027-54-3 (2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide)

2-Acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide is a specialized heterocyclic compound featuring a fused thiazoloazepine core with an acetamide substituent. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant pathways. The presence of both acetamido and tetrahydroazepine moieties may enhance binding affinity and selectivity, making it a candidate for enzyme inhibition or receptor modulation. Its rigid yet flexible framework allows for derivatization, enabling further exploration of structure-activity relationships. The compound's synthetic accessibility and stability under standard conditions further support its use in pharmaceutical research and development.
2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide structure
1797027-54-3 structure
商品名:2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
CAS番号:1797027-54-3
MF:C11H14N4O3S
メガワット:282.318860530853
CID:5371263

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
    • インチ: 1S/C11H14N4O3S/c1-6(16)13-5-8(17)15-11-14-7-3-2-4-12-10(18)9(7)19-11/h2-5H2,1H3,(H,12,18)(H,13,16)(H,14,15,17)
    • InChIKey: XDDMXIMSBMKKON-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2CCCNC(=O)C=2S1)(=O)CNC(=O)C

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6466-0289-3mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6466-0289-1mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6466-0289-2mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6466-0289-2μmol
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6466-0289-10μmol
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6466-0289-50mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6466-0289-40mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6466-0289-20mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6466-0289-4mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6466-0289-15mg
2-acetamido-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
1797027-54-3 90%+
15mg
$89.0 2023-04-25

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide 関連文献

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamideに関する追加情報

Introduction to 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1797027-54-3, identified as 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide, represents a fascinating molecule with potential applications in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their structural complexity and biological activity. The intricate scaffold of this molecule, featuring a fused thiazole and azepine ring system, makes it a compelling candidate for further investigation into its pharmacological properties.

In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for innovative therapeutic agents. The structural motif of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide incorporates elements that are known to interact favorably with biological targets. Specifically, the presence of an acetamide group and a thiazole ring suggests potential interactions with enzymes and receptors involved in various cellular pathways. This has prompted researchers to explore its potential as a lead compound in drug discovery efforts.

The tetrahydro-[1,3]thiazolo[5,4-c]azepine core is particularly noteworthy due to its structural similarity to several bioactive natural products. This scaffold has been implicated in a variety of biological processes, making it a valuable scaffold for medicinal chemists. The 4-oxo substituent further enhances the complexity of the molecule, potentially influencing its electronic properties and binding affinity to biological targets. Such structural features are often exploited to design molecules with enhanced specificity and potency.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds for their potential biological activity. The virtual screening of molecules like 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide has identified promising candidates for further experimental validation. These computational approaches leverage machine learning algorithms and molecular docking simulations to predict binding interactions between the compound and target proteins. Such methodologies have significantly accelerated the drug discovery process by prioritizing compounds with high predicted affinity.

In vitro studies have begun to unravel the mechanistic aspects of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide by examining its interactions with specific enzymes and receptors. Preliminary data suggest that this compound exhibits inhibitory activity against certain kinases and proteases that are implicated in inflammatory and oncogenic pathways. The acetamide moiety appears to play a crucial role in modulating these interactions by serving as a hinge-binding element. This finding aligns with the broader trend in drug discovery where hinge-binding molecules are favored for their ability to disrupt key enzymatic processes.

The synthesis of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide presents both challenges and opportunities for synthetic chemists. The construction of the tetrahydro-thiazoloazepine core requires multi-step synthetic strategies that often involve cyclization reactions and functional group transformations. Advances in synthetic methodology have made it possible to construct such complex scaffolds with greater efficiency and yield. Techniques such as transition-metal catalysis and asymmetric synthesis have been particularly useful in achieving high stereochemical purity.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for therapeutic applications. Factors such as solubility, stability in biological fluids, and metabolic clearance rate are critical determinants of its clinical potential. In vitro assays have been employed to evaluate these properties using cell-based models and biochemical assays. Early results indicate that 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide exhibits reasonable solubility and stability under physiological conditions.

Future research directions include exploring the structure-activity relationships (SAR) of this compound by introducing various substituents at different positions on the heterocyclic core. By systematically modifying key functional groups such as the acetamide moiety or the thiazole ring substituents, researchers can gain insights into which structural features contribute most significantly to biological activity. Such SAR studies are essential for optimizing lead compounds into viable drug candidates.

The integration of high-throughput screening (HTS) technologies has further enhanced the efficiency of identifying bioactive molecules like 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin - 2 - yl)acetamide. HTS allows for the rapid testing of thousands of compounds against multiple biological targets simultaneously。This approach has been instrumental in identifying novel inhibitors and agonists that would otherwise remain undiscovered through traditional labor-intensive methods。The combination of HTS with computational chemistry has created a powerful pipeline for drug discovery that accelerates the identification of promising candidates for further development。

Regulatory considerations also play a crucial role in advancing compounds like CAS no 1797027 - 54 - 3 towards clinical applications。Ensuring compliance with Good Manufacturing Practices (GMP) is essential for producing high-quality materials suitable for preclinical studies。Additionally,preclinical safety assessments must be conducted to evaluate potential toxicity profiles before human testing can begin。These regulatory hurdles underscore the importance of thorough characterization at each stage of development。

The economic implications associated with developing new pharmaceuticals cannot be overlooked。The costs associated with synthesis、screening、and regulatory compliance can be substantial。However,the potential return on investment through successful commercialization makes these endeavors worthwhile。Collaborative efforts between academic institutions、biotechnology companies、and pharmaceutical giants have helped mitigate some financial risks by sharing resources and expertise。

Environmental considerations are increasingly becoming part of drug development strategies。Green chemistry principles aim to minimize waste generation during synthesis while maximizing atom economy。These sustainable practices not only reduce costs but also contribute to environmental conservation efforts worldwide。The adoption of renewable feedstocks and energy-efficient processes represents an important evolution in how we approach pharmaceutical manufacturing。

Public perception also influences how new drugs are developed and introduced into clinical practice。Transparency about both benefits and risks is essential for building trust between researchers、regulators、and patients alike。Engaging stakeholders early on helps ensure that development efforts align with societal needs while addressing ethical concerns appropriately。

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